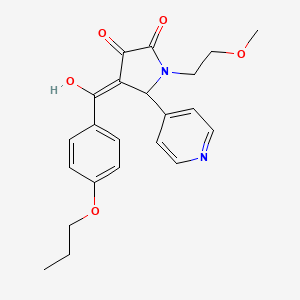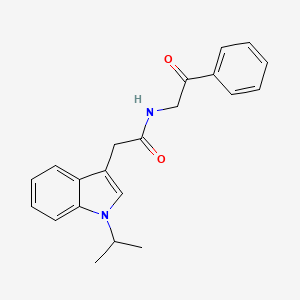
3-hydroxy-1-(2-methoxyethyl)-4-(4-propoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-HYDROXY-1-(2-METHOXYETHYL)-4-(4-PROPOXYBENZOYL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrole ring, a pyridine ring, and various functional groups
准备方法
The synthesis of 3-HYDROXY-1-(2-METHOXYETHYL)-4-(4-PROPOXYBENZOYL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, including the formation of the pyrrole ring and the introduction of the various substituents. The synthetic route typically starts with the preparation of the pyrrole ring, followed by the addition of the pyridine ring and the other functional groups under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-HYDROXY-1-(2-METHOXYETHYL)-4-(4-PROPOXYBENZOYL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.
相似化合物的比较
Similar compounds to 3-HYDROXY-1-(2-METHOXYETHYL)-4-(4-PROPOXYBENZOYL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE include other pyrrole and pyridine derivatives. These compounds may share some structural features but differ in their functional groups, leading to different chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.
属性
分子式 |
C22H24N2O5 |
|---|---|
分子量 |
396.4 g/mol |
IUPAC 名称 |
(4Z)-4-[hydroxy-(4-propoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H24N2O5/c1-3-13-29-17-6-4-16(5-7-17)20(25)18-19(15-8-10-23-11-9-15)24(12-14-28-2)22(27)21(18)26/h4-11,19,25H,3,12-14H2,1-2H3/b20-18- |
InChI 键 |
DPVQYZDQQPCCSW-ZZEZOPTASA-N |
手性 SMILES |
CCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCOC)C3=CC=NC=C3)/O |
规范 SMILES |
CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=NC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-4-chlorophenylalaninate](/img/structure/B11126695.png)
![1-({3-[(3,4,5-Trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)propan-2-one](/img/structure/B11126701.png)
![2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl 2-methoxybenzoate](/img/structure/B11126702.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide](/img/structure/B11126713.png)
![N-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-2-pyrazinecarboxamide](/img/structure/B11126718.png)
![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11126720.png)
![2-(Furan-2-ylmethyl)-6,7-dimethyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11126724.png)
![11-(4-butoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B11126725.png)
![3-(3-acetyl-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B11126726.png)
![N-(3-ethoxypropyl)-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide](/img/structure/B11126732.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11126739.png)
![1-(3-Methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11126747.png)
![5-[(2-Chlorobenzyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11126750.png)

